- Preparation of 7-substituted indole derivatives as drug intermediates, Japan, , ,
Cas no 89976-15-8 (7-Iodo-1H-indole)

7-Iodo-1H-indole structure
Produktname:7-Iodo-1H-indole
7-Iodo-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Iodo-1H-indole
- 1H-Indole, 7-iodo-
- 7-Iodoindole
- 1H-Indole,7-iodo
- 7-Iodo-1H-indole (ACI)
- Indole, 7-iodo- (7CI)
- 89976-15-8
- AKOS016003077
- CS-0188466
- SCHEMBL3334473
- AS-43817
- DTXSID00453092
- MFCD10000889
- 7-Iodoindole, 97%
-
- MDL: MFCD10000889
- Inchi: 1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
- InChI-Schlüssel: VBKAPLYISDSUCE-UHFFFAOYSA-N
- Lächelt: IC1C2=C(C=CN2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 242.95400
- Monoisotopenmasse: 242.95450g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 126
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 15.8Ų
Experimentelle Eigenschaften
- Dichte: 1.961
- Schmelzpunkt: 52-56 °C
- Siedepunkt: 341.705 °C at 760 mmHg
- Flammpunkt: Fahrenheit: >230° f
Celsius: >110° c - PSA: 15.79000
- LogP: 2.77250
7-Iodo-1H-indole Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H318
- Warnhinweis: P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3335
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-41
- Sicherheitshinweise: S26
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R22; R41
7-Iodo-1H-indole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147237-5g |
7-iodo-1H-indole |
89976-15-8 | 95% | 5g |
$617 | 2021-08-05 | |
Alichem | A199010238-10g |
7-Iodo-1H-indole |
89976-15-8 | 95% | 10g |
$1380.20 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233685-1g |
7-Iodoindole, |
89976-15-8 | 97% | 1g |
¥775.00 | 2023-09-05 | |
A2B Chem LLC | AB70143-1g |
7-Iodo-1h-indole |
89976-15-8 | 95% | 1g |
$192.00 | 2024-04-19 | |
Aaron | AR003O4R-1g |
7-Iodo-1H-indole |
89976-15-8 | 95% | 1g |
$266.00 | 2025-02-11 | |
Ambeed | A498285-100mg |
7-Iodo-1H-indole |
89976-15-8 | 95% | 100mg |
$64.0 | 2025-03-04 | |
Aaron | AR003O4R-100mg |
7-Iodo-1H-indole |
89976-15-8 | 95% | 100mg |
$59.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1253389-250mg |
7-Iodo-1H-indole |
89976-15-8 | 97% | 250mg |
$145 | 2025-02-20 | |
eNovation Chemicals LLC | Y1253389-250mg |
7-Iodo-1H-indole |
89976-15-8 | 97% | 250mg |
$145 | 2025-02-28 | |
eNovation Chemicals LLC | Y1253389-5g |
7-Iodo-1H-indole |
89976-15-8 | 97% | 5g |
$850 | 2025-02-28 |
7-Iodo-1H-indole Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol ; 4 h, rt
Referenz
- Preparation of 7-halo-indoles by thallation of N-formylindoline and their attempted use for synthesis of the right-hand segment of chloropeptinChemical & Pharmaceutical Bulletin, 2006, 54(6), 788-794,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol
Referenz
- Chemistry of indoles. XXVIII. Syntheses of 7-substituted indolesHeterocycles, 1985, 23(12), 3113-14,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclopentyl methyl ether ; 10 min, rt
1.2 Reagents: Sodium iodide Solvents: Cyclopentyl methyl ether ; 36 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium iodide Solvents: Cyclopentyl methyl ether ; 36 h, 50 °C
1.3 Reagents: Water ; rt
Referenz
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Methanol , Water ; 0 °C; 30 min, 17 °C
1.2 Solvents: Diethyl ether ; 17 °C
1.2 Solvents: Diethyl ether ; 17 °C
Referenz
- Simple synthetic method for 1-hydroxyindole and its application to 1-hydroxytryptophan derivativesHeterocycles, 2015, 90(2), 1038-1071,
7-Iodo-1H-indole Raw materials
7-Iodo-1H-indole Preparation Products
7-Iodo-1H-indole Verwandte Literatur
-
1. Highly enantioselective iron(ii)-catalyzed opening reaction of aromatic meso-epoxides with indolesBaptiste Plancq,Mathieu Lafantaisie,Simon Companys,Cendrella Maroun,Thierry Ollevier Org. Biomol. Chem. 2013 11 7463
-
Xi Mao,Tao Tong,Senbao Fan,Liting Fang,Jingyi Wu,Xiaoxia Wang,Honglan Kang,Xin Lv Chem. Commun. 2017 53 4718
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Shoichi Nakamura,Satoru Hiroto,Hiroshi Shinokubo Chem. Sci. 2012 3 524
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Hiriyakkanavar Ila,Oliver Baron,Andreas J. Wagner,Paul Knochel Chem. Commun. 2006 583
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Yu Peng,Xiao-Bo Xu,Jian Xiao,Ya-Wen Wang Chem. Commun. 2014 50 472
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89976-15-8)7-Iodo-1H-indole

Reinheit:99%/99%
Menge:1g/5g
Preis ($):237.0/780.0